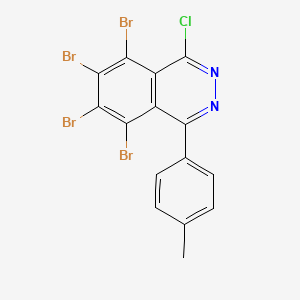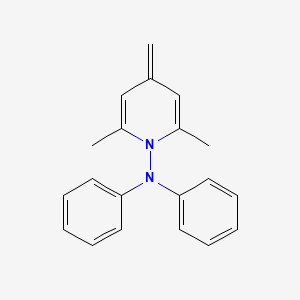
2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine is a synthetic organic compound belonging to the pyridine family. Compounds in this family are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methyl and phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with benzaldehyde derivatives under basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization and reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimized reaction conditions, such as temperature, pressure, and catalysts, are crucial for maximizing yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N-oxides, while reduction can yield secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylpyridine: A simpler analog with fewer substituents.
N,N-Diphenylpyridin-1(4H)-amine: Lacks the methylidene group.
4-Methylidene-N,N-diphenylpyridin-1(4H)-amine: Similar structure but different substitution pattern.
Uniqueness
2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
114092-71-6 |
|---|---|
Molekularformel |
C20H20N2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2,6-dimethyl-4-methylidene-N,N-diphenylpyridin-1-amine |
InChI |
InChI=1S/C20H20N2/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1H2,2-3H3 |
InChI-Schlüssel |
PADOKZVHOZWCCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C)C=C(N1N(C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


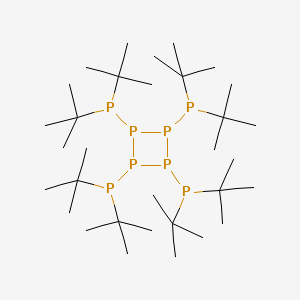

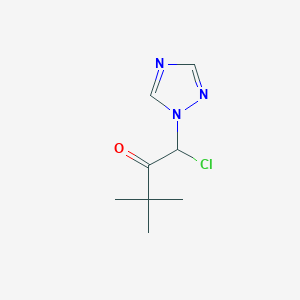
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)

![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)

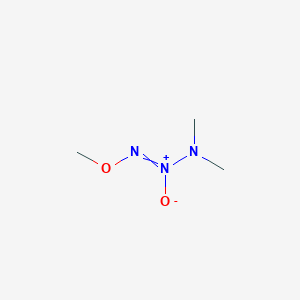
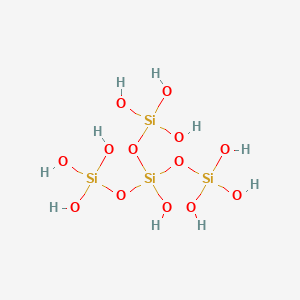
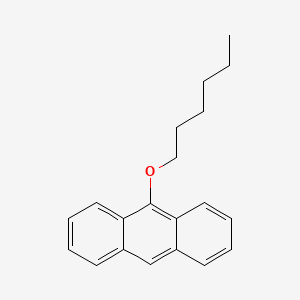
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)

